molecular formula C13H11BrFNO2S B4600663 4-bromo-N-(4-fluorobenzyl)benzenesulfonamide

4-bromo-N-(4-fluorobenzyl)benzenesulfonamide

Cat. No.: B4600663
M. Wt: 344.20 g/mol
InChI Key: LCOKTNSNUVUINA-UHFFFAOYSA-N
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Description

4-bromo-N-(4-fluorobenzyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H11BrFNO2S and its molecular weight is 344.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.96779 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

One significant application of compounds related to 4-bromo-N-(4-fluorobenzyl)benzenesulfonamide is in the field of photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds, including (E)-4-((5-bromo-2-hydroxy-3-methoxybenzylidene)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide and its derivatives, showed remarkable properties as photosensitizers. Their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield make them potential Type II photosensitizers for PDT in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Structure and Spectroscopy

The molecular structure, infrared, Raman, and NMR spectra of para-halogen benzenesulfonamides, including 4-bromobenzenesulfonamide, have been extensively studied using ab initio Hartree–Fock and density functional theory. These studies contribute to understanding the structural properties and effects of halogen substituents on the characteristic benzenesulfonamides bands in spectra. This research provides valuable insights for the development of new compounds with potential applications in various fields (Karabacak, Cinar, Çoruh, & Kurt, 2009).

Synthesis and Characterization for Sensor Applications

A novel compound, (E)-Nʹ-(4-Bromobenzylidene)-benzenesulfonohydrazide, was synthesized and characterized for its application as a sensor for chromium ion detection from environmental samples. This research demonstrates the potential of benzenesulfonamide derivatives in developing selective sensors for environmental monitoring, showcasing the versatility of these compounds beyond biomedical applications (Hussain, Asiri, Arshad, & Rahman, 2020).

Carbonic Anhydrase Inhibition for Therapeutic Uses

Studies on benzenesulfonamides, including this compound derivatives, have shown potent inhibitory effects on carbonic anhydrase isozymes. These findings have significant implications for the development of therapeutic agents targeting conditions like glaucoma, epilepsy, and certain cancers, highlighting the therapeutic potential of these compounds (Gul et al., 2016).

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Properties

IUPAC Name

4-bromo-N-[(4-fluorophenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO2S/c14-11-3-7-13(8-4-11)19(17,18)16-9-10-1-5-12(15)6-2-10/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOKTNSNUVUINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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